molecular formula C24H22F3NO2 B11519209 N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide

N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11519209
M. Wt: 413.4 g/mol
InChI Key: NRESQUUULYTNPZ-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C24H22F3NO2

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C24H22F3NO2/c1-23(2,3)17-9-12-19(13-10-17)30-21-14-11-18(24(25,26)27)15-20(21)28-22(29)16-7-5-4-6-8-16/h4-15H,1-3H3,(H,28,29)

InChI Key

NRESQUUULYTNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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